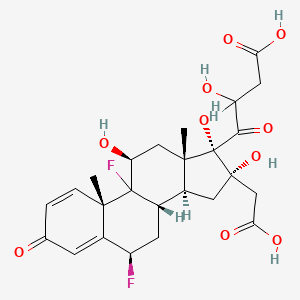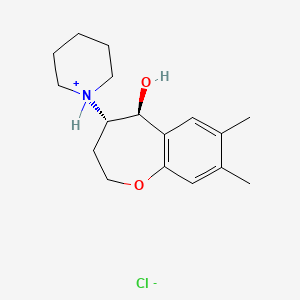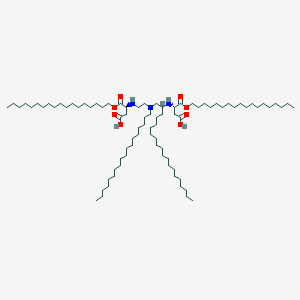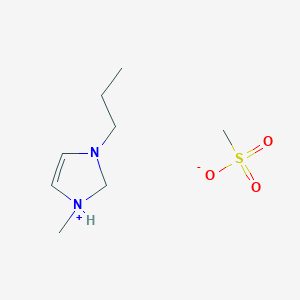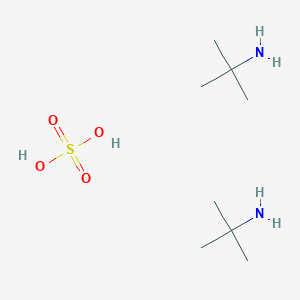
Ethyl 2'-chloro-biphenyl-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2’-chloro-biphenyl-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethyl ester group at the 3-position of the biphenyl ring and a chlorine atom at the 2’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-chloro-biphenyl-3-carboxylate typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl intermediate is then subjected to chlorination to introduce the chlorine atom at the 2’-position. This can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 2’-chloro-biphenyl-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-chloro-biphenyl-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2’-position can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The biphenyl ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted biphenyl derivatives.
Hydrolysis: 2’-chloro-biphenyl-3-carboxylic acid.
Oxidation: Biphenyl quinone derivatives.
Scientific Research Applications
Ethyl 2’-chloro-biphenyl-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2’-chloro-biphenyl-3-carboxylate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester and chlorine groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Ethyl 2’-chloro-biphenyl-3-carboxylate can be compared with other biphenyl derivatives such as:
Ethyl biphenyl-3-carboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.
2’-chloro-biphenyl-3-carboxylic acid: The absence of the ester group affects its solubility and reactivity.
Biphenyl-3-carboxylic acid: Lacks both the chlorine and ester groups, leading to distinct chemical properties.
Properties
CAS No. |
773128-42-0 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15(17)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3 |
InChI Key |
JIJIFQTULOTMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


